REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:13])=[C:6]([C:8](=O)[CH:9]([CH3:11])[CH3:10])[CH:7]=1.[NH2:14]O.C(OC(=O)C)(=O)C.C(=O)([O-])[O-].[Cs+].[Cs+]>CCO.CC(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:13][N:14]=[C:8]([CH:9]([CH3:11])[CH3:10])[C:6]=2[CH:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C(C)C)=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.267 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
Cesium carbonate
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 45 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
pyridine (7 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to about 145° C. for about 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
treated with 1 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue that
|
Type
|
DISSOLUTION
|
Details
|
was then dissolved in DME (4 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at about 150° C. for about 30 min in the microwave
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography with 9:1 heptane/EtOAc
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(=NO2)C(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |